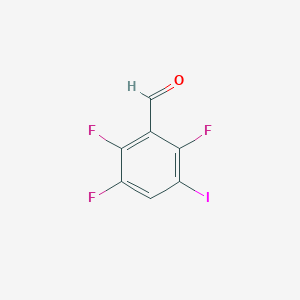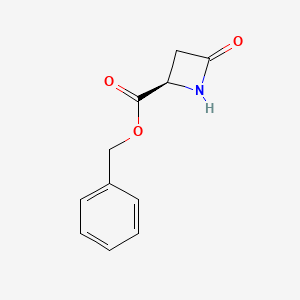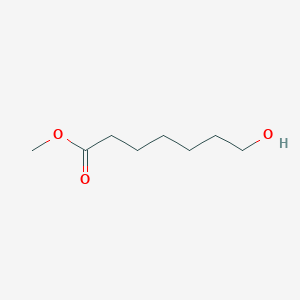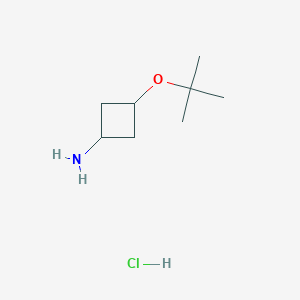![molecular formula C18H17N3O4S2 B2862655 N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 863512-11-2](/img/structure/B2862655.png)
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylimidazoles . It has a broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . It also shows potent inhibitory activity .
Synthesis Analysis
A series of novel compounds bearing imidazo [2,1- b ]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound . The synthesis involves various chemical reactions and conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It contains nitrogen and sulfur atoms, which contribute to its unique properties .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis . These reactions involve different reagents and conditions, leading to the formation of the final product .Physical And Chemical Properties Analysis
The compound has specific physical and chemical properties, such as melting point, IR spectrum, NMR spectrum, and mass spectrum . It also fulfills the criteria of Lipinski’s rule of five, making it suitable for drug development .科学的研究の応用
Antiproliferative Agents
Research has demonstrated the synthesis of novel sulfonamide derivatives, including those related to the specified compound, showing significant antiproliferative activity against cancer cell lines. For instance, a study on the design, synthesis, and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives revealed compounds with higher antiproliferative activity compared to doxorubicin, a control drug, against the human breast cancer cell line MCF-7 (Bashandy et al., 2014). These findings indicate the potential of sulfonamide derivatives as anticancer agents.
Antibacterial Agents
Another area of application is the synthesis of heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds with sulfonamido moieties exhibited high antibacterial activities, indicating the compound's potential in antimicrobial therapy (Azab et al., 2013).
Hybrid Compounds with Biological Activities
Sulfonamides also form part of hybrid compounds demonstrating various biological activities. Ghomashi et al. (2022) reviewed scientific reports on sulfonamide hybrids, emphasizing their significance in pharmacology, including their antibacterial, anti-carbonic anhydrase, and antitumor activities (Ghomashi et al., 2022).
Radiosensitizing Agents
Furthermore, sulfonamide derivatives have been explored for their cytotoxic and radiosensitizing properties against cancer cells, indicating their potential use in enhancing the efficacy of radiotherapy. Ghorab et al. (2012) synthesized novel sulfonamides that displayed significant activity against the MCF-7 breast cancer cell line and showed a synergistic effect with Gamma radiation (Ghorab et al., 2012).
Wound Healing Applications
A tailored design of electrospun nanofiber dressing mats loaded with a newly synthesized sulfonamide analog showed superior wound healing capabilities. The study by Elsayed, Madkour, and Azzam (2020) demonstrated the analog's antibacterial and anti-inflammatory characteristics, enhancing epithelization and collagen deposition for wound healing (Elsayed et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The compound has shown promising results in preliminary studies, indicating its potential for further development as a therapeutic agent . Future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy .
特性
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c22-27(23,15-3-4-16-17(10-15)25-9-8-24-16)20-7-5-14-12-26-18(21-14)13-2-1-6-19-11-13/h1-4,6,10-12,20H,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYNXPGRHSIIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2862574.png)
![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride](/img/structure/B2862575.png)

![5-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862578.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2862579.png)
![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)






